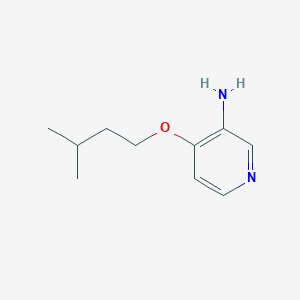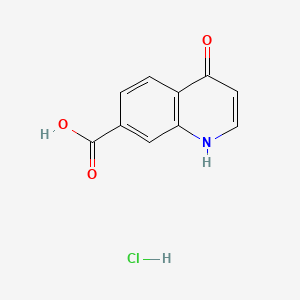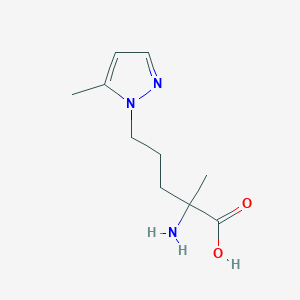
6-Isoquinolinol, 1,2,3,4-tetrahydro-7-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Isoquinolinol, 1,2,3,4-tetrahydro-7-methyl- is a chemical compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of a tetrahydroisoquinoline core with a methyl group at the 7th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isoquinolinol, 1,2,3,4-tetrahydro-7-methyl- typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction generates the tetrahydroisoquinoline core structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-Isoquinolinol, 1,2,3,4-tetrahydro-7-methyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Various substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield isoquinoline derivatives, while reduction can produce more saturated tetrahydroisoquinoline compounds.
Aplicaciones Científicas De Investigación
6-Isoquinolinol, 1,2,3,4-tetrahydro-7-methyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: This compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals .
Mecanismo De Acción
The mechanism of action of 6-Isoquinolinol, 1,2,3,4-tetrahydro-7-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied .
Comparación Con Compuestos Similares
Similar Compounds
6-Isoquinolinol, 1,2,3,4-tetrahydro-1-[(4-hydroxyphenyl)methyl]-7-methoxy-: This compound has a similar core structure but with additional functional groups.
6-Methoxy-1-methyl-1,2,3,4-tetrahydro-7-isoquinolinol hydrochloride: Another related compound with a methoxy group at the 6th position and a hydrochloride salt form
Uniqueness
6-Isoquinolinol, 1,2,3,4-tetrahydro-7-methyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 7th position can affect its interaction with molecular targets and its overall pharmacokinetic properties.
Propiedades
Fórmula molecular |
C10H13NO |
|---|---|
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
7-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol |
InChI |
InChI=1S/C10H13NO/c1-7-4-9-6-11-3-2-8(9)5-10(7)12/h4-5,11-12H,2-3,6H2,1H3 |
Clave InChI |
FDXZIUUNEVMSBB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(CCNC2)C=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B15324978.png)


![7-Methoxy-2-azaspiro[4.4]nonane](/img/structure/B15324995.png)





![3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propan-1-ol](/img/structure/B15325028.png)

